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The following table summarizes the core experimental models and quantitative findings on how entrectinib

affects nerve cell viability, proliferation, and apoptosis [1].

Cell o Major Findings on Entrectinib
. Cell Type Description Key Assays Performed
Line Treatment
PC12 Rat adrenal CCK-8, EdU, Colony Significantly inhibited proliferation
pheochromocytoma cells Formation, Flow and colony formation; induced
[1] Cytometry [1] apoptosis [1]
HT22 Mouse hippocampal CCK-8, EdU, Colony Significantly inhibited proliferation
neuron cells [1] Formation, Flow and colony formation; induced
Cytometry [1] apoptosis [1]
SK-N-  Human neuroblastoma CCK-8, EdU, Colony Significantly inhibited proliferation
SH cells [1] Formation, Flow and colony formation; induced
Cytometry [1] apoptosis [1]

Detailed Experimental Protocols

Here are the methodologies for key experiments used to evaluate entrectinib's effects.
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Experiment Detailed Protocol

Cell Viability 1. Seed cells in 96-well plates. 2. After cell adherence, treat with entrectinib (e.g., O,

(CCK-8) 0.5,1, 2, 5, 10, 20 ymol/L) for 48 hours [1]. 3. Add CCK-8 reagent to each well and
incubate for 1-4 hours [1]. 4. Measure the absorbance at 450 nm using a microplate
reader [1].

Proliferation 1. Seed cells in 96-well plates and treat with entrectinib. 2. Add EdU labeling solution

(EdU Assay) to the culture medium and incubate for 2 hours [1]. 3. Fix cells with 4%

paraformaldehyde and permeabilize with 0.3% Triton X-100 [1]. 4. Use the BeyoClick
EdU-555 kit: incubate with Click Reaction Buffer to detect incorporated EdU [1]. 5.
Counterstain nuclei with Hoechst 33342 and image with a fluorescence microscope

[1].

Clonogenic 1. Seed a low density of cells in 6-well plates and allow them to adhere. 2. Treat with

Survival entrectinib for a set period (e.g., 48 hours). 3. Replace with fresh drug-free medium
and culture for several days until visible colonies form. 4. Fix cells with 4% PFA and
stain with 0.1% crystal violet [1]. 5. Count colonies (typically >50 cells) manually or
with imaging software.

Apoptosis 1. Harvest entrectinib-treated and control cells (including floating cells). 2. Wash cells
(Flow with pre-cooled PBS and resuspend in 1X Binding Buffer. 3. Stain cell suspension
Cytometry) with Annexin V-FITC and Propidium lodide (PI) for 15 minutes in the dark [1]. 4.

Analyze by flow cytometry within 1 hour. Quadrants: viable cells (Annexin V-/PI-),
early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/Pl+), necrotic (Annexin
V-/PI+).

Mechanism of Action: Signaling Pathways

The molecular mechanism behind entrectinib-induced nerve cell damage involves the downregulation of

THBS1 and subsequent inhibition of key survival pathways [1].
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Mechanism of Entrectinib-Induced Nerve Cell Damage [1]

¢ Transcriptome sequencing revealed that entrectinib downregulates Thrombospondin-1 (THBS1)
[1].

e KEGG and GSEA analysis indicated inhibition of the PIBK-AKT (proliferation-related) and TGF-f3
(apoptosis-related) signaling pathways [1].

¢ Validation experiments (QRT-PCR & Western Blot) confirmed decreased levels of THBS1, TGF-1,
PI3K, AKT, and phosphorylated AKT (p-AKT) in treated nerve cells [1].

¢ Rescue experiments demonstrated that overexpression of THBS1 partially rescued nerve cells
from death and reversed the inhibition of PI3K-AKT and TGF-3 pathways [1].

Key Insights for Researchers

e Dose Considerations: The cited study used a concentration range of 0.5 to 20 pmol/L, with
significant effects observed at 2.3, 4.2, and 4 pmol/L in different nerve cell lines [1]. When designing
your experiments, ensure selected concentrations are clinically relevant based on the drug's
pharmacokinetic profile.
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¢ Mechanistic Depth: The combination of transcriptomic sequencing, pathway analysis, and rescue
experiments provides a powerful template for conclusively establishing a causal mechanism beyond
observational data [1].

¢ Beyond Cytotoxicity: This research highlights that the central nervous system (CNS) toxicities of
entrectinib are not just side effects but may involve a specific on-target mechanism in nerve cells,
which is a crucial consideration for its clinical application and the development of next-generation
inhibitors [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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